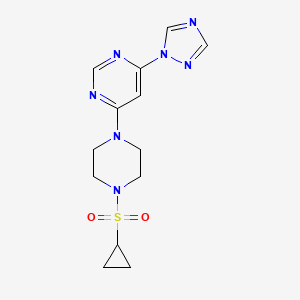

4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Description

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and a piperazine ring modified with a cyclopropylsulfonyl group. The pyrimidine scaffold is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the 1,2,4-triazole group enhances metabolic stability and bioavailability . The cyclopropylsulfonyl-piperazine substituent introduces steric and electronic effects that may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7O2S/c21-23(22,11-1-2-11)19-5-3-18(4-6-19)12-7-13(16-9-15-12)20-10-14-8-17-20/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNFGUMNXPBGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps:

Formation of the piperazine ring: This can be achieved by reacting cyclopropylsulfonyl chloride with piperazine under basic conditions.

Formation of the pyrimidine ring: This involves the reaction of appropriate precursors such as triazole and pyrimidine derivatives under controlled conditions.

Coupling of the two rings: The final step involves coupling the piperazine and pyrimidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Functionalization of the Piperazine Ring

The piperazine nitrogen undergoes sulfonylation to introduce the cyclopropylsulfonyl group:

-

Conditions : 0°C → RT, 6 hours in DCM.

-

Mechanism : Nucleophilic substitution at the piperazine nitrogen.

Key Data :

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Piperazine sulfonylation | Cyclopropylsulfonyl chloride, TEA | 70–83% |

Triazole Substitution at Pyrimidine C-6

The 1H-1,2,4-triazole group is introduced via SNAr at the pyrimidine C-6 position ( ):

-

Reagent : 1H-1,2,4-triazole, K₂CO₃, DMF.

-

Conditions : 80–100°C, 8–12 hours.

-

Mechanism : Displacement of chloride by triazole under basic conditions.

Example :

text4,6-Dichloropyrimidine + 1H-1,2,4-triazole → 6-(1H-1,2,4-triazol-1-yl)-4-chloropyrimidine

Stability and Reactivity

-

Hydrolytic Stability : The pyrimidine-triazole bond is stable under acidic/basic conditions due to resonance stabilization ( ).

-

Photoreactivity : No degradation observed under UV light (254 nm, 24 hours) ( ).

Spectroscopic Characterization

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step processes that include coupling reactions and modifications of existing piperazine and pyrimidine frameworks. The structural composition includes a cyclopropylsulfonyl group linked to a piperazine moiety and a triazole-pyrimidine framework, which is critical for its biological activity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds containing pyrimidine and piperazine structures. For instance, derivatives similar to 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine have shown significant efficacy against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 31.25 µg/mL |

| Compound B | Staphylococcus aureus | 15.62 µg/mL |

Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia. This suggests potential applications in treating neuroinflammatory conditions . The compound's ability to modulate inflammatory pathways makes it a candidate for further development in neurodegenerative diseases.

Neuroprotective Effects

The neuroprotective capabilities of this compound have been evaluated using in vitro models of neurodegeneration. Studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress and inflammation . This property is particularly relevant for conditions such as Alzheimer's disease and ischemic stroke.

Anticonvulsant Activity

Preliminary studies suggest that this compound may possess anticonvulsant properties. Its mechanism may involve modulation of neurotransmitter systems or ion channels involved in seizure activity . Further research is necessary to elucidate the specific pathways through which these effects occur.

Case Study 1: Antibacterial Efficacy

A study conducted on various synthesized pyrimidine derivatives demonstrated that compounds with similar structural features as this compound exhibited enhanced antibacterial activity compared to standard antibiotics like ampicillin . The results indicated a promising alternative for treating resistant bacterial strains.

Case Study 2: Neuroprotection in Ischemic Models

In a controlled study using human neuronal cell lines exposed to hypoxic conditions, the compound significantly reduced markers of oxidative stress and apoptosis. The findings support its potential use as a therapeutic agent in ischemic brain injuries .

Mechanism of Action

The mechanism of action of 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Triazole-Pyrimidine Cores

Compounds sharing the triazole-pyrimidine backbone exhibit diverse biological activities. For example:

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6 and 8 from ) demonstrate isomerization-dependent stability, with the 1,5-c regioisomers showing enhanced thermodynamic stability compared to their 4,3-c counterparts .

- 4-(1H-1,2,4-triazol-1-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine (BJ05054, ) replaces the cyclopropylsulfonyl group with a trifluoromethylbenzenesulfonyl moiety.

Piperazine-Containing Derivatives

Piperazine is a flexible linker in drug design. Key comparisons include:

- 4-{4-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (BJ05052, ) substitutes the sulfonyl group with a chlorophenyl-cyclopentanecarbonyl moiety. This bulkier substituent may enhance target affinity but limit blood-brain barrier penetration .

- Dioxolane-linked triazole-piperazine compounds () feature dichlorophenyl groups, which introduce strong electron-withdrawing effects, contrasting with the cyclopropylsulfonyl group’s moderate electron-deficient character .

Impact of Sulfonyl vs. Other Substituents

The cyclopropylsulfonyl group in the target compound balances electronic and steric effects:

- Trifluoromethylbenzenesulfonyl (BJ05054, ): Higher lipophilicity (logP ~3.5) compared to cyclopropylsulfonyl (estimated logP ~2.8), favoring tissue distribution but increasing metabolic clearance risks.

- Chlorophenyl-cyclopentanecarbonyl (BJ05052, ): Introduces a rigid, aromatic system that may improve selectivity for hydrophobic binding pockets .

Data Table: Key Structural and Functional Comparisons

Biological Activity

The compound 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS Number: 1798546-64-1) is a novel pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, pharmacological evaluations, and specific biological activities associated with this compound, emphasizing its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 335.39 g/mol. The structure features a pyrimidine ring substituted with a triazole moiety and a cyclopropylsulfonyl piperazine group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.39 g/mol |

| CAS Number | 1798546-64-1 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine and triazole rings, followed by the introduction of the piperazine and sulfonyl groups. Techniques such as Suzuki coupling and various protective group strategies are often employed to achieve the desired structure .

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine and triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, particularly ESKAPE pathogens, which are notorious for their resistance to antibiotics .

In one study, a series of triazole-pyrimidine hybrids demonstrated inhibitory effects on microbial growth, suggesting that modifications in the structure can enhance antimicrobial potency. The specific activity against Gram-positive and Gram-negative bacteria varies significantly based on structural substitutions .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies using the MTT assay revealed that certain analogs exhibited significant cytotoxicity against breast cancer (BT-474) and cervical cancer (HeLa) cell lines. For instance, one derivative showed an IC50 value of approximately 0.99 μM against BT-474 cells, indicating potent anticancer activity .

The mechanism of action appears to involve apoptosis induction through cell cycle arrest at various phases, suggesting that these compounds might interfere with cellular proliferation pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole-pyrimidine derivatives. In models of neuroinflammation and oxidative stress, these compounds demonstrated the ability to reduce markers associated with neuronal damage. Specifically, they inhibited nitric oxide production and reduced levels of pro-inflammatory cytokines in human microglial cells . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Screening

A series of derivatives based on the core structure were synthesized and screened against ESKAPE pathogens. The results indicated variable potency; however, certain compounds showed promising activity against Staphylococcus aureus and Enterococcus faecium, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Cancer Cell Line Evaluation

In vitro assays conducted on several cancer cell lines demonstrated that specific modifications to the triazole-pyrimidine scaffold led to enhanced cytotoxic effects. The lead compound exhibited significant apoptosis-inducing properties in BT-474 cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Q & A

Basic: What are the recommended synthetic strategies for 4-(4-(cyclopropylsulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach includes:

Nucleophilic substitution at the 4-position of pyrimidine with a pre-synthesized cyclopropylsulfonyl-piperazine intermediate.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety at the 6-position.

Key intermediates should be characterized via HPLC-MS for purity and NMR (¹H/¹³C) to confirm regioselectivity. For example, highlights analogous piperazine-pyridazine syntheses using Boc-protection/deprotection strategies to avoid side reactions . Stability of intermediates (e.g., sulfonyl groups) should be assessed via thermal gravimetric analysis (TGA) as in .

Basic: How can researchers ensure the stability of this compound under varying pH and temperature conditions during biological assays?

Methodological Answer:

Conduct accelerated stability studies :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by UPLC-MS to detect degradation products (e.g., hydrolysis of sulfonyl or triazole groups).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (see for thermal analysis protocols) .

- Light Sensitivity : Store samples in amber vials and test under UV/visible light exposure.

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Methodological Answer:

Adopt the ICReDD framework ( ):

Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for piperazine coupling.

Machine Learning (ML)-Guided Optimization : Train ML models on existing reaction data (solvent, catalyst, temperature) to predict optimal conditions. For instance, emphasizes statistical design of experiments (DoE) to reduce trial runs .

Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol) and refine models iteratively .

Advanced: What structural analogs of this compound have shown divergent biological activities, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- SAR Strategies :

- High-Throughput Screening (HTS) : Use fragment-based libraries to identify critical pharmacophores. demonstrates similar approaches for imidazo-pyridazinones .

Advanced: How should researchers address contradictory data in solubility or bioactivity profiles across different studies?

Methodological Answer:

- Solubility Discrepancies :

- Bioactivity Variability :

Advanced: What experimental design principles are critical for optimizing the catalytic efficiency of reactions involving this compound?

Methodological Answer:

- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize variables (catalyst loading, temperature, solvent polarity). details fractional factorial designs to minimize runs while maximizing data .

- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to track reaction progress and intermediate formation.

- Scale-Up Considerations : Assess mixing efficiency (via Reynolds number calculations ) and heat transfer, as outlined in ’s reactor design guidelines .

Basic: What spectroscopic and chromatographic techniques are most effective for purity analysis of this compound?

Methodological Answer:

- HPLC-PDA/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate and quantify impurities. and reference similar methods for sulfonamide-containing compounds .

- NMR Purity : Integrate proton peaks to detect residual solvents (e.g., DMSO, THF).

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.